2-Methyl-2,6-diazabicyclo[3.2.1]octane
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Overview
Description
2-Methyl-2,6-diazabicyclo[321]octane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.1]octane typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . The reaction conditions often include the use of solvents like methanol and temperatures around 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,6-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the bicyclic framework.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2,6-diazabicyclo[3.2.1]octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics . This interaction is facilitated by the unique bicyclic structure, which allows for effective binding and inhibition.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with two nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom, used in medicinal chemistry.
Uniqueness
2-Methyl-2,6-diazabicyclo[3.2.1]octane is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a β-lactamase inhibitor sets it apart from other similar compounds, making it a valuable tool in the fight against antibiotic resistance .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-2,6-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-7(9)5-8-6/h6-8H,2-5H2,1H3 |
InChI Key |
MJFMBLQCTDKMDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CC1CN2 |
Origin of Product |
United States |
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